

Theoretical Analysis of 1-Methyl-1H-imidazole-5-carbonitrile: A Methodological Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-1H-imidazole-5-carbonitrile**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study **1-Methyl-1H-imidazole-5-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of extensive published theoretical studies specifically on this molecule, this paper focuses on outlining established computational methodologies. These protocols are designed to elucidate the structural, electronic, and spectroscopic properties of **1-Methyl-1H-imidazole-5-carbonitrile**, providing a foundational framework for future research and development. This guide details the procedural steps for Density Functional Theory (DFT) calculations, molecular orbital analysis, and vibrational spectroscopy simulations. The objective is to equip researchers with the necessary theoretical framework to investigate this and similar imidazole derivatives, thereby accelerating the discovery and design of novel molecular entities.

Introduction

1-Methyl-1H-imidazole-5-carbonitrile is a substituted imidazole, a class of heterocyclic compounds known for their wide range of biological activities and applications as ligands in coordination chemistry. The presence of a methyl group at the N1 position and a nitrile group at the C5 position introduces specific electronic and steric features that can significantly influence

the molecule's reactivity, intermolecular interactions, and potential as a pharmacological agent or functional material.

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for understanding the intrinsic properties of such molecules at an atomic level. These computational methods allow for the prediction of molecular geometry, electronic structure, spectroscopic signatures, and reactivity descriptors, offering insights that complement and guide experimental research. This whitepaper presents a generalized yet detailed protocol for the theoretical investigation of **1-Methyl-1H-imidazole-5-carbonitrile**.

Molecular and Physicochemical Properties

While detailed theoretical data is not readily available in the public domain, fundamental physicochemical properties of **1-Methyl-1H-imidazole-5-carbonitrile** have been reported. These properties serve as a baseline for computational validation and are summarized below.

Property	Value	Source
Molecular Formula	C ₅ H ₅ N ₃	[1] [2]
Molecular Weight	107.11 g/mol	[1] [2]
CAS Number	66121-66-2	[1]
Boiling Point	65-70 °C (at 0.4 Torr)	[2]
Density	1.12 ± 0.1 g/cm ³	[2]
Refractive Index	1.579	[1] [2]
Polar Surface Area	41.61 Å ²	[1]
LogP	-0.77	[1]

Theoretical Methodology: A Detailed Protocol

The following sections outline a robust computational workflow for the in-depth theoretical characterization of **1-Methyl-1H-imidazole-5-carbonitrile**.

Geometry Optimization and Vibrational Frequency Analysis

The initial and most crucial step in computational analysis is to determine the most stable three-dimensional structure of the molecule.

Protocol:

- Initial Structure Generation: A 3D model of **1-Methyl-1H-imidazole-5-carbonitrile** is constructed using molecular modeling software such as Avogadro or GaussView.
- Computational Method Selection: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP functional is a widely used and reliable choice for organic molecules.
- Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electronic properties of the nitrile group, while polarization functions (d,p) are essential for capturing the correct molecular geometry.
- Geometry Optimization: A full geometry optimization is performed in the gas phase to locate the minimum energy structure on the potential energy surface. The convergence criteria should be set to tight to ensure a true minimum is found.
- Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation.

Electronic Structure and Frontier Molecular Orbital Analysis

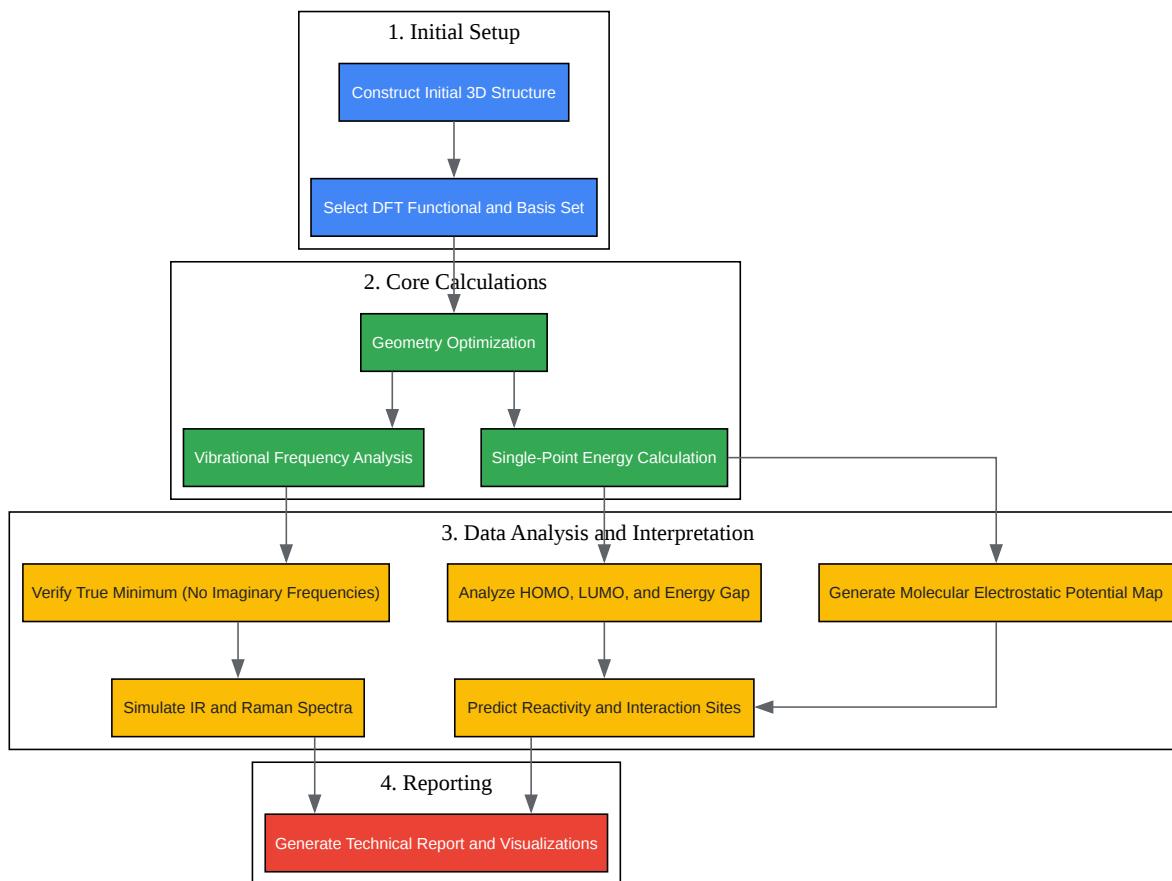
Understanding the electronic properties is key to predicting a molecule's reactivity and potential for intermolecular interactions.

Protocol:

- Molecular Orbital (MO) Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals.
- Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.
 - HOMO Energy: Relates to the molecule's ability to donate electrons (nucleophilicity).
 - LUMO Energy: Relates to the molecule's ability to accept electrons (electrophilicity).
 - HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
- Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is crucial for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions.

Visualization of the Theoretical Workflow

The following diagram illustrates the logical flow of the computational chemistry study outlined in this guide.

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Caption: A flowchart of the typical workflow for a computational study of a molecule.

Conclusion

While specific, in-depth theoretical studies on **1-Methyl-1H-imidazole-5-carbonitrile** are not widely published, this whitepaper provides a comprehensive and detailed methodological framework for its computational investigation. By following the outlined protocols for geometry optimization, vibrational analysis, and electronic structure calculations, researchers can generate valuable data to understand the fundamental properties of this molecule. These theoretical insights are crucial for guiding synthetic efforts, interpreting experimental data, and ultimately unlocking the potential of **1-Methyl-1H-imidazole-5-carbonitrile** in drug discovery.

and materials science. It is anticipated that the application of these methods will lead to a deeper understanding of this and related imidazole derivatives, fostering innovation in the field.

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- To cite this document: BenchChem. [Theoretical Analysis of 1-Methyl-1H-imidazole-5-carbonitrile: A Methodological Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306210#theoretical-studies-of-1-methyl-1h-imidazole-5-carbonitrile>]

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